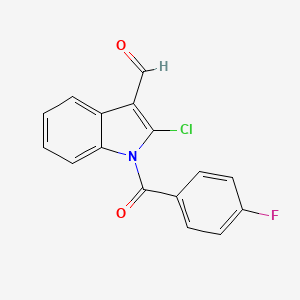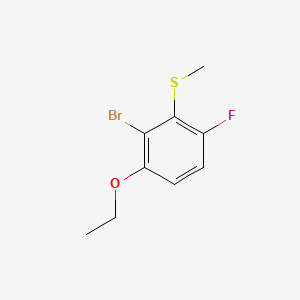
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFOS This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves the following steps:
Bromination: The starting material, 3-ethoxy-6-fluorophenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfur Introduction: The brominated intermediate is then reacted with a sulfur-containing reagent, such as methylthiol, under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfur introduction processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy vs. methoxy) can lead to variations in chemical reactivity and physical properties.
- Chemical Properties: The unique combination of bromine, fluorine, and sulfur atoms in (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane imparts distinct reactivity compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it suitable for particular research and industrial uses.
Propiedades
Fórmula molecular |
C9H10BrFOS |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
2-bromo-1-ethoxy-4-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
MSOMIZZMCDWCIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)F)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


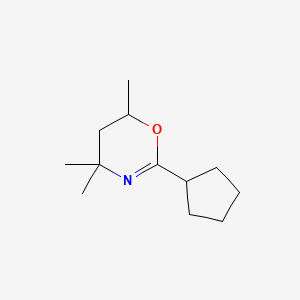
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
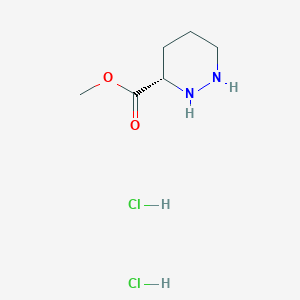

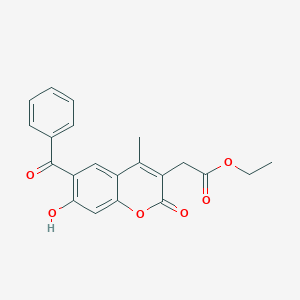

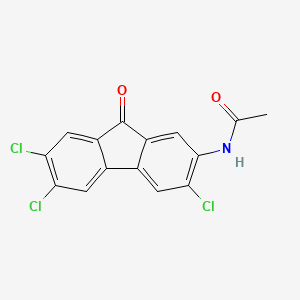

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
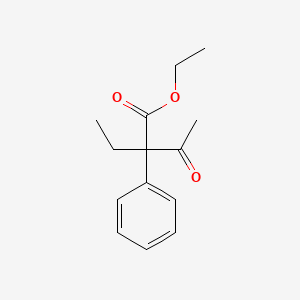
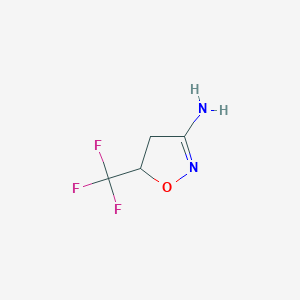
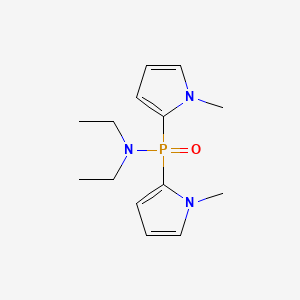
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
